N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-4-(thiophen-3-yl)benzamide
Description
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-4-(thiophen-3-yl)benzamide is a benzamide derivative featuring a 4-(thiophen-3-yl)benzamide core substituted with a 2-methoxy-2-(2-methoxyphenyl)ethyl group. This compound’s structural complexity arises from its dual methoxy substituents and thiophene moiety, which influence its physicochemical properties and biological activity.
Key attributes:
Properties
IUPAC Name |
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-4-thiophen-3-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3S/c1-24-19-6-4-3-5-18(19)20(25-2)13-22-21(23)16-9-7-15(8-10-16)17-11-12-26-14-17/h3-12,14,20H,13H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUSOZPULNOKBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC(=O)C2=CC=C(C=C2)C3=CSC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-4-(thiophen-3-yl)benzamide typically involves multi-step organic synthesis. One common route includes:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 4-(thiophen-3-yl)benzoic acid with an appropriate amine, such as 2-methoxy-2-(2-methoxyphenyl)ethylamine, under dehydrating conditions using reagents like thionyl chloride or carbodiimides.
Substitution Reactions: The methoxy groups are introduced via nucleophilic substitution reactions, where methoxyphenyl ethyl groups are attached to the benzamide core.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as automated purification systems to handle large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-4-(thiophen-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride to modify the functional groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzamide core, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Halogenated, nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-4-(thiophen-3-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for binding studies with proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical modifications makes it versatile for creating tailored materials.
Mechanism of Action
The mechanism of action of N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-4-(thiophen-3-yl)benzamide involves its interaction with specific molecular targets. The methoxyphenyl and thiophenyl groups can engage in π-π interactions and hydrogen bonding with target molecules, influencing their activity. The benzamide core can interact with enzymes or receptors, modulating their function.
Comparison with Similar Compounds
Structural Analogues with Thiophene-Benzamide Cores
Key Trends :
Functional Group Variations in Benzamide Derivatives
| Compound Class | Example Compound | Impact of Substituents |
|---|---|---|
| Sulfonyl/Sulfonamide | N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide | Ethylsulfonyl group increases hydrophobicity and may enhance enzyme inhibition. |
| Methoxy vs. Ethoxy | N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-methoxybenzamide | Methoxy provides moderate electron-donating effects, whereas ethoxy extends alkyl chain length. |
| Heterocyclic Modifications | N-(4-ethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide | Benzothiazole core enhances rigidity and π-stacking potential vs. thiophene’s aromaticity. |
Unique Advantages of Target Compound :
- Dual methoxy groups may confer metabolic stability by resisting oxidative degradation, a limitation in hydroxy-substituted analogs .
Biological Activity
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-4-(thiophen-3-yl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological profile.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : CHN OS
- Molecular Weight : 317.4 g/mol
- CAS Number : 1799263-34-5
The structure features a benzamide core with methoxy and thiophene substituents, which are known to influence biological activity through various mechanisms.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often starting from commercially available precursors. The synthetic pathway generally includes:
- Formation of the thiophene ring.
- Alkylation with methoxy-substituted phenyl groups.
- Final amidation to yield the target compound.
Antiproliferative Activity
Research has indicated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives with methoxy and cyano groups have shown IC values in the low micromolar range, particularly against the MCF-7 breast cancer cell line (IC = 1.2–5.3 μM) . While specific data for this compound is limited, its structural analogs suggest potential efficacy in cancer treatment.
Antioxidant Activity
Antioxidant assays have demonstrated that similar benzamide derivatives exhibit enhanced antioxidative properties compared to standard antioxidants like butylated hydroxytoluene (BHT). This activity is attributed to the electron-donating nature of methoxy groups, which can stabilize free radicals .
Case Studies
Several studies highlight the biological activity of related compounds:
-
Study on Benzamide Derivatives :
A study synthesized various N-substituted benzimidazole carboxamides and evaluated their biological activities. Compounds with multiple methoxy groups showed pronounced antiproliferative activities against MCF-7 cells, suggesting that structural modifications can significantly enhance biological effects . -
Anticancer Properties :
Another research focused on novel benzamide derivatives that exhibited selective inhibition against cancer cell lines. The presence of thiophene rings in these compounds was associated with improved potency and selectivity .
Comparative Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
